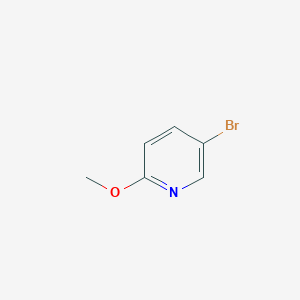

5-Bromo-2-methoxypyridine

Overview

Description

5-Bromo-2-methoxypyridine (CAS 13472-85-0) is a heteroaromatic compound with the molecular formula C₆H₆BrNO and a molar mass of 188.02 g/mol. It is characterized by a methoxy group at the 2-position and a bromine atom at the 5-position on the pyridine ring. This compound is a versatile synthetic intermediate used in pharmaceuticals, agrochemicals, dyes, and materials science . Key physical properties include a boiling point of 80°C (12 mmHg), density of 1.453 g/mL, and a refractive index of 1.555 . Its bromine atom enables cross-coupling reactions (e.g., Suzuki, Chan-Lam), while the methoxy group modulates electronic effects, enhancing regioselectivity in substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-methoxypyridine can be synthesized through various methods. One common approach involves the bromination of 2-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing efficient brominating agents and reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in the presence of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium phosphate (K3PO4) are used in solvents like toluene or ethanol.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-2-methoxypyridine is primarily utilized in the development of pharmaceuticals due to its structural characteristics that allow for various modifications.

Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing bioactive molecules, including potential drugs targeting various diseases. For instance, it has been used in the synthesis of analogues for the anti-tubercular drug bedaquiline, enhancing its efficacy and safety profile .

Development of Antagonists

It plays a crucial role in synthesizing selective receptor antagonists. Notably, it has been involved in creating somatostatin receptor antagonists, which have implications in treating conditions like acromegaly and certain types of cancer .

Organic Synthesis Applications

This compound is also significant in organic synthesis methodologies, particularly in coupling reactions.

Cross-Coupling Reactions

The compound is utilized in Negishi cross-coupling reactions, facilitating the formation of biaryl compounds which are vital in pharmaceutical development .

Synthesis of Pyridine Derivatives

It is employed in the synthesis of various pyridine derivatives that are crucial for developing agrochemicals and pharmaceuticals, showcasing its versatility as a building block in organic chemistry .

Data Table: Applications Overview

Case Study 1: Bedaquiline Analogues

Recent research has focused on modifying bedaquiline to enhance its therapeutic index. The use of this compound as a building block has led to the development of more effective analogues with reduced side effects .

Case Study 2: Somatostatin Antagonists

A study demonstrated the synthesis of a novel somatostatin antagonist utilizing this compound, showcasing improved selectivity and potency compared to existing treatments. This advancement holds promise for better management of hormone-related disorders .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxypyridine involves its interaction with specific molecular targets. For instance, as a ligand for nicotinic acetylcholine receptors, it binds to the receptor sites, modulating their activity and influencing neurotransmission . In medicinal chemistry, it acts as a precursor for compounds that inhibit specific enzymes or receptors, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

3-Bromo-5-Fluoro-2-Methoxypyridine (CAS 884494-81-9)

- Structure : Fluorine at the 5-position, bromine at the 3-position, and methoxy at the 2-position.

- Reactivity : Fluorine’s electronegativity increases ring electron deficiency, accelerating nucleophilic aromatic substitution but complicating cross-couplings. Bromine’s position (meta to methoxy) alters steric and electronic environments compared to 5-bromo-2-methoxypyridine.

- Applications : Used in anti-cancer and antiviral drug synthesis. Fluorine enhances metabolic stability and bioavailability .

5-Bromo-4-methoxy-2-methylpyridine (CAS 886372-61-8)

- Structure : Methoxy at the 4-position, bromine at the 5-position, and methyl at the 2-position.

- Reactivity : The 4-methoxy group reduces steric hindrance compared to 2-methoxy, favoring electrophilic substitutions. Methyl at the 2-position increases lipophilicity, impacting solubility.

- Applications : Intermediate in CNS-targeting pharmaceuticals due to enhanced blood-brain barrier penetration .

5-Bromo-2-methoxy-3-methylpyridine (CAS 22591176)

- Structure : Methyl at the 3-position adjacent to bromine.

- Reactivity : Methyl group introduces steric hindrance, reducing reaction rates in cross-couplings (e.g., Suzuki yields drop from 68% to ~50% compared to unmethylated analogs).

- Applications : Used in materials science for polymer crosslinking .

Reactivity in Cross-Coupling Reactions

Key Observations :

Biological Activity

5-Bromo-2-methoxypyridine is a chemical compound that has attracted considerable interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H6BrNO

- Molecular Weight : 188.02 g/mol

- CAS Number : 13472-85-0

The compound features a bromine atom and a methoxy group attached to a pyridine ring, which influences its reactivity and biological interactions. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups plays a critical role in its pharmacological properties.

Synthesis Methods

This compound can be synthesized through various methods, with one common approach involving the reaction of 2,5-dibromopyridine with sodium hydroxide in methanol. The general synthesis procedure is as follows:

- Reagents : 2,5-dibromopyridine, sodium hydroxide, methanol.

- Conditions : Reflux for 5 hours.

- Yield : Approximately 98% after purification.

This method highlights the effectiveness of sodium hydroxide as a base in facilitating the substitution reaction .

Pharmacological Applications

This compound has been studied for its potential as a ligand for various receptors, including:

- Central Nicotinic Acetylcholine Receptor : It shows promise in modulating cholinergic signaling pathways, which are critical in cognitive function and memory .

- Dopamine Receptors : Research indicates that derivatives of this compound exhibit antagonistic activity against dopamine D2 and D3 receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease .

Case Studies and Research Findings

-

Antiemetic Activity : A derivative of this compound was identified as a potent antagonist for serotonin 5-HT3 receptors, indicating its potential use as an antiemetic agent . This finding was supported by studies demonstrating significant antiemetic effects in animal models.

Compound Receptor Target Activity AS-8112 5-HT3 Antagonistic AS-8112 D2/D3 Antagonistic - Anti-Thrombolytic Activity : In studies evaluating the anti-thrombolytic properties of various pyridine derivatives, compounds based on this compound exhibited varying degrees of efficacy against clot formation. One derivative showed an anti-thrombolytic activity of 31.61%, indicating significant potential for cardiovascular applications .

- Inhibition Studies : The compound has also been evaluated for its ability to inhibit biofilm formation, which is critical in addressing bacterial resistance to antibiotics. Results indicated moderate inhibition rates, suggesting further exploration could lead to novel antibacterial agents .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-bromo-2-methoxypyridine?

A common method involves bromination of 2-methoxypyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent, temperature). For example, bromination at 0–5°C in dichloromethane yields this compound with high regioselectivity . Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Alternative routes may utilize directed ortho-metalation strategies for regiocontrol.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a sealed container under inert gas (N₂/Ar) at room temperature in a dry, cool environment. Avoid exposure to moisture and light, as brominated pyridines can hydrolyze or degrade. Characterization via NMR (¹H/¹³C) and HPLC is recommended to verify purity before use .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy and bromo groups).

- Mass spectrometry (HRMS) : For molecular weight validation.

- HPLC : To assess purity (>95% typical for research-grade material).

Physical properties like melting point and density (1.452 g/cm³) should align with literature values .

Advanced Research Questions

Q. How can retrosynthetic analysis optimize precursor selection for this compound?

Retrosynthetic strategies prioritize disconnections at the C-Br bond or methoxy group. Hyper-graph exploration models evaluate precursor feasibility, such as coupling 2-methoxypyridine with brominating agents or using cross-electrophile coupling (e.g., Kumada or Suzuki-Miyaura). Computational tools (e.g., transformer-based models) rank precursors by synthetic accessibility and selectivity .

Q. What methodologies improve yields in cross-coupling reactions involving this compound?

Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Kumada coupling) and solvent polarity. For example, coupling this compound with aryl Grignard reagents in THF at 60°C achieves >68% yield. Monitor reaction progress via TLC and quench with silica gel to minimize byproducts .

Q. How can researchers resolve contradictions in regioselectivity data during bromination?

Discrepancies in bromination outcomes (e.g., para vs. ortho substitution) may arise from solvent polarity or directing group effects. Validate conditions experimentally: for 2-methoxypyridine, polar aprotic solvents (DCM) favor para-bromination. Compare results with computational predictions (DFT calculations) to identify optimal pathways .

Q. What strategies address challenges in synthesizing derivatives like 5-bromo-2-chloro-3-methylpyridine?

Functionalization often requires protecting the methoxy group before halogen exchange. For instance, treat this compound with PCl₅ to replace -OCH₃ with -Cl, followed by methylation. Monitor reaction intermediates via LC-MS to avoid overhalogenation .

Q. How do steric and electronic factors influence the reactivity of this compound in cyclization reactions?

The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution, while the bromo group directs incoming nucleophiles to meta positions. In cyclizations (e.g., forming imidazo[1,2-a]pyridines), steric hindrance at the 3-position may necessitate bulky ligands or high-temperature conditions .

Q. Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

Unexpected peaks may arise from rotamers or residual solvents. Use deuterated solvents (CDCl₃) and compare with simulated spectra (ChemDraw). For complex splitting patterns, employ 2D NMR (COSY, HSQC) to resolve coupling .

Q. What steps mitigate low yields in cross-electrophile couplings using this compound?

Low yields often stem from catalyst poisoning or competing side reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) and use fresh Grignard reagents. If yields remain suboptimal, switch to nickel catalysts (e.g., NiCl₂(dme)) for improved efficiency .

Properties

IUPAC Name |

5-bromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADICJHFELMBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370559 | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-85-0 | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.